(2-Amino-5-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
“(2-Amino-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF3NO2 . It is used in various chemical reactions and has a molecular weight of 204.94 .
Synthesis Analysis
The synthesis of borinic acid derivatives, including “this compound”, has seen recent advances . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a trifluoromethyl group .Chemical Reactions Analysis
This compound is a reactant involved in various chemical reactions. For example, it is used in functionalization via lithiation and reaction with electrophiles . It is also involved in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Activity
(2-Amino-5-(trifluoromethyl)phenyl)boronic acid: has been studied for its antimicrobial properties. It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . The compound’s ability to inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms suggests a potential mechanism of action similar to that of the benzoxaborole antifungal drug, Tavaborole .
Organic Synthesis
This compound is a valuable building block in organic synthesis. It can be used in Suzuki-Miyaura coupling reactions to prepare aryl or heteroaryl derivatives with the trifluoromethyl group . This reaction is pivotal for creating carbon-carbon bonds in the synthesis of complex organic molecules.
Sensors and Receptors
Boronic acids, including This compound , can reversibly bind diols, a feature common in saccharides. This property is utilized in the design of sensors for saccharide species, which have applications in biomedical fields, including the detection of glucose in diabetes patients .
Polymers
The compound can be used as a reactant for the preparation of phenylboronic catechol esters, which serve as promising anion receptors for polymer electrolytes . These polymers have potential applications in the development of new materials with specific electronic or structural properties.
Drug Active Ingredients
Arylboronic acids, including This compound , are explored as active ingredients in drugs. They have been linked to the synthesis of compounds with antibacterial properties and are considered in the development of new pharmaceuticals .
Nanoparticles Functionalization
This boronic acid is used for the functionalization of nanoparticles. Functionalized nanoparticles have a wide range of applications, including drug delivery systems, bio-imaging, and the development of biosensors. The functional groups added to the nanoparticles can improve their stability, solubility, and target specificity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic molecules .
properties
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGUIVUUCIHGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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